molecular formula C15H19N3 B5675077 N-cycloheptyl-4-quinazolinamine

N-cycloheptyl-4-quinazolinamine

Cat. No. B5675077
M. Wt: 241.33 g/mol
InChI Key: KVQTTYBSOMTHJH-UHFFFAOYSA-N
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Description

Quinazolinamines represent a significant class of heterocyclic compounds that have attracted attention due to their wide range of biological activities and pharmaceutical applications. The synthesis and functionalization of quinazolinamines, including derivatives like N-cycloheptyl-4-quinazolinamine, are of particular interest for developing new therapeutic agents and studying their chemical behavior.

Synthesis Analysis

The synthesis of quinazolinamines typically involves cyclization reactions and the functionalization of existing quinazoline structures. For example, palladium-catalyzed oxidative carbonylation has been used to synthesize quinazolin-2-ones, a closely related compound class, from 2-ethynylaniline derivatives (Costa et al., 2004). Similar synthetic routes may apply to N-cycloheptyl-4-quinazolinamine, involving catalytic systems and cyclization of appropriate precursors.

Molecular Structure Analysis

Quinazolinamines exhibit a bicyclic structure comprising a benzene ring fused to a pyrimidine ring, which is essential for their chemical and biological activities. Advanced techniques such as X-ray crystallography can elucidate the molecular structure, providing insights into the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Quinazolinamines participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the substituents present on the quinazoline nucleus. Their reactivity can be tailored by modifying the N-cycloheptyl group, affecting their chemical properties and potential applications in synthesis and drug design.

Physical Properties Analysis

The physical properties of N-cycloheptyl-4-quinazolinamine, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are crucial for determining the compound's applicability in different solvents and its stability under various conditions.

Chemical Properties Analysis

The chemical properties of quinazolinamines, including acidity, basicity, and reactivity towards different reagents, are defined by the nitrogen atoms in the pyrimidine ring and the substituents attached to the quinazoline core. Studies on derivatives like 2,4-diaminoquinazolines have shown that these compounds can undergo cascade reductive cyclization, highlighting the potential for complex transformations (Yin et al., 2012).

properties

IUPAC Name

N-cycloheptylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-2-4-8-12(7-3-1)18-15-13-9-5-6-10-14(13)16-11-17-15/h5-6,9-12H,1-4,7-8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQTTYBSOMTHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptylquinazolin-4-amine

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